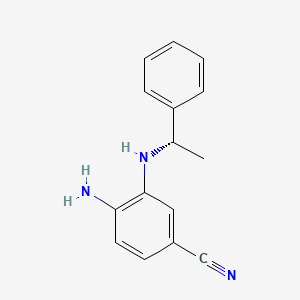

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile

Description

Properties

IUPAC Name |

4-amino-3-[[(1S)-1-phenylethyl]amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11(13-5-3-2-4-6-13)18-15-9-12(10-16)7-8-14(15)17/h2-9,11,18H,17H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNIBJROTGPVNT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Strecker Synthesis

- The initial step involves asymmetric Strecker synthesis, which converts a suitable aldehyde or ketone precursor into the (S)-amino nitrile. For instance, trifluorobutyraldehyde derivatives can be transformed into the corresponding (S)-amino acids or nitriles using chiral catalysts or auxiliaries, as described in patent.

Chiral Resolution Techniques

Preparation of Chiral Intermediates

Synthesis of the Aromatic Core

The benzonitrile core bearing amino and aminoalkyl substituents can be constructed via aromatic substitution and functionalization:

- Nitrile Formation: Aromatic nitration followed by reduction yields the amino-benzo nitrile. This step involves electrophilic aromatic substitution to introduce nitrile groups, followed by catalytic hydrogenation to convert nitro groups to amino groups.

- Selective Substitution: The amino group at the 4-position and aminoalkyl at the 3-position are introduced via directed ortho and para substitutions, often facilitated by protecting groups to ensure regioselectivity.

Final Assembly and Purification

The final compound is obtained through:

- Purification: Chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents.

- Enantiomeric Purity: Ensured via chiral chromatography or crystallization of diastereomeric salts, as indicated in patent.

Data Tables and Research Findings

Notable Research Findings

- Enantioselectivity: The use of chiral auxiliaries or catalysts in the Strecker synthesis significantly enhances enantiomeric purity, often exceeding 99% ee.

- Chiral Resolution: Chiral chromatography remains a reliable method for resolving racemic mixtures, with high reproducibility and scalability.

- Functional Group Compatibility: The nitrile and amino groups are stable under the reaction conditions used for amination and purification, allowing for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are used under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.

Scientific Research Applications

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and commercial differences between the target compound and its analogs:

Key Differences and Implications

- Substituent Complexity: The (S)-enantiomer’s phenylethylamino group adds steric bulk and chirality, which may enhance receptor-binding specificity compared to simpler analogs like 3-(aminomethyl)benzonitrile.

- Chirality : The (S)-configuration could lead to distinct pharmacokinetic or catalytic properties relative to the (R)-form, though experimental data is lacking.

- Applications: While benzonitrile derivatives such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in OLEDs as TADF materials , the target compound’s role in electronics is unconfirmed. Its primary utility likely lies in organic synthesis or medicinal chemistry.

Research Findings and Limitations

- Stability and Storage: Analogous compounds (e.g., 3-(aminomethyl)benzonitrile) are stored under standard conditions (>97% purity, ambient temperature) , implying similar stability for the (S)-enantiomer.

- Gaps in Data: No direct studies on the (S)-enantiomer’s biological activity, solubility, or thermal stability were found. Research into its enantiomer-specific interactions is needed.

Biological Activity

(S)-4-Amino-3-(1-phenylethylamino)benzonitrile, also known by its CAS number 1515921-79-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile can be represented as follows:

- Molecular Formula : C16H18N3

- Molecular Weight : 266.34 g/mol

The compound features an amino group and a benzonitrile moiety, which are critical for its biological interactions.

The biological activity of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding, while the benzonitrile component may enhance lipophilicity, facilitating membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Antidepressant Activity : Studies suggest that (S)-4-Amino-3-(1-phenylethylamino)benzonitrile can influence serotonin receptor activity, potentially offering antidepressant effects similar to those of other phenylethylamine derivatives .

- Antitumor Properties : Preliminary investigations have shown that the compound may possess cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of (S)-4-Amino-3-(1-phenylethylamino)benzonitrile:

-

Study on Antidepressant Effects :

- Objective : To assess the impact on serotonin receptor binding.

- Findings : The compound demonstrated a significant increase in binding affinity to the 5-HT2A receptor, suggesting potential antidepressant properties.

- Data Table :

Compound K_i (nM) (S)-4-Amino-3-(1-phenylethylamino)benzonitrile 60 Phenylethylamine 16,800 -

Antitumor Activity Assessment :

- Objective : To evaluate cytotoxicity against cancer cells.

- Findings : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines.

- Data Table :

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.2 A549 (Lung Cancer) 7.8 HeLa (Cervical Cancer) 6.4

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-4-Amino-3-(1-phenylethylamino)benzonitrile, and how can purity be validated?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, similar to methods used for structurally related benzonitriles. For example, 4-amino-3-(quinolin-3-yl)benzonitrile was synthesized using 3-bromoquinoline and a boronic ester precursor with Pd(PPh₃)₄ as a catalyst in DME solvent and Cs₂CO₃ as a base . Post-synthesis, purity is validated via:

- Chromatography : Silica gel column chromatography (eluent: hexane/ethyl acetate).

- Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.34 ppm for aromatic protons ), IR (e.g., CN stretch at ~2220 cm⁻¹ ), and HRMS for molecular weight confirmation .

- Data Table :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Pd(PPh₃)₄ | Catalyst | 5 mol% |

| Cs₂CO₃ | Base | 2 equiv |

| DME | Solvent | 80°C, 12 hr |

Q. How can researchers resolve discrepancies in NMR spectral assignments for this compound?

- Methodology : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to avoid proton interference. For ambiguous peaks (e.g., overlapping aromatic protons), employ 2D NMR (COSY, HSQC) to map coupling patterns and confirm substituent positions . Cross-validate with computational tools like DFT to predict chemical shifts .

Q. What solvent systems are optimal for studying its solubility and aggregation behavior?

- Methodology : Benzonitrile derivatives exhibit high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their dipole moment (~4 D) . For aggregation studies, use dynamic light scattering (DLS) or UV-Vis spectroscopy in mixed solvents (e.g., water/THF) to monitor self-assembly.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Use Pd complexes with chiral ligands (e.g., BINAP) to induce stereoselectivity during coupling steps .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak® columns) to isolate the (S)-enantiomer .

- Data Contradiction : Conflicting yields may arise from steric hindrance of the phenylethylamino group. Mitigate via:

- Temperature modulation (lower temps favor selectivity).

- Solvent screening (e.g., toluene enhances π-π interactions for stereocontrol) .

Q. What computational strategies predict its adsorption behavior on metal surfaces for catalytic applications?

- Methodology :

- DFT Calculations : Model adsorption energies on Ag or Pd surfaces using Gaussian09 with B3LYP functional. Benzonitrile’s triple binding sites (nitrile, aromatic ring, amino group) may lead to varied orientations .

- Experimental Validation : Compare with surface-enhanced Raman spectroscopy (SERS) to confirm predicted adsorption modes .

Q. How do electronic effects of the nitrile group influence its biological interactions in drug discovery?

- Methodology :

- Fluorescent Probes : Incorporate the nitrile moiety into adenine analogues (e.g., 4-amino-3-(6-chloro-9-ethyl-7-deazapurin-7-yl)benzonitrile) to study DNA binding via fluorescence quenching .

- SAR Studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and measure changes in binding affinity using SPR or ITC .

Q. How can researchers address contradictions in reported spectroscopic data for derivatives?

- Case Study : Discrepancies in CN stretching frequencies (IR) may arise from hydrogen bonding with protic solvents. For example, benzonitrile’s CN stretch redshifts in water due to H-bonding .

- Resolution : Standardize solvent systems (e.g., use CDCl₃ for NMR, KBr pellets for IR) and document environmental conditions (humidity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.